Cas no 401511-18-0 (3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene)

3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene structure
401511-18-0 structure
Product name:3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene
CAS No:401511-18-0
MF:C13H15ClN2S
MW:266.789600610733
CID:3175016
PubChem ID:24715518

3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene Chemical and Physical Properties

Names and Identifiers

    • [1]BENZOTHIENO[2,3-D]PYRIMIDINE, 4-CHLORO-5,6,7,8-TETRAHYDRO-2-PROPYL-
    • 3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene
    • EN300-1267799
    • 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5-tetraene
    • 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
    • 401511-18-0
    • Inchi: InChI=1S/C13H15ClN2S/c1-2-5-10-15-12(14)11-8-6-3-4-7-9(8)17-13(11)16-10/h2-7H2,1H3
    • InChI Key: KDBKKWAHIADRGH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 266.0644474Da
  • Monoisotopic Mass: 266.0644474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 54Ų

3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1267799-0.05g
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
0.05g
$780.0 2023-05-23
Enamine
EN300-1267799-0.1g
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
0.1g
$817.0 2023-05-23
Enamine
EN300-1267799-0.25g
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
0.25g
$855.0 2023-05-23
Enamine
EN300-1267799-0.5g
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
0.5g
$891.0 2023-05-23
Enamine
EN300-1267799-5000mg
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
5000mg
$1821.0 2023-10-02
Enamine
EN300-1267799-2500mg
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
2500mg
$1230.0 2023-10-02
Enamine
EN300-1267799-50mg
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
50mg
$528.0 2023-10-02
Enamine
EN300-1267799-5.0g
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
5g
$2692.0 2023-05-23
Enamine
EN300-1267799-250mg
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
250mg
$579.0 2023-10-02
Enamine
EN300-1267799-10000mg
3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
401511-18-0
10000mg
$2701.0 2023-10-02

Additional information on 3-chloro-5-propyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene

Introduction to 3-Chloro-5-Propyl-8-Thia-4,6-Diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-Tetraene (CAS No. 401511-18-0)

3-Chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene, with the CAS number 401511-18-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic compounds characterized by a unique tricyclic structure with a thia (sulfur) and diaza (nitrogen) framework. The presence of these functional groups imparts distinct chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is C13H16N2OClS, and its molecular weight is approximately 279.8 g/mol. The compound's structure includes a chlorine atom at the 3-position and a propyl group at the 5-position, which contribute to its reactivity and potential biological activity.

In recent years, the study of heterocyclic compounds has been a focal point in drug discovery due to their diverse biological activities and potential therapeutic applications. 3-Chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene has shown promise in several areas of research, including its potential as an anti-inflammatory agent and its ability to modulate specific biological pathways.

Anti-Inflammatory Properties: One of the most notable aspects of 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is its anti-inflammatory activity. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages and other immune cells. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Bioavailability and Metabolism: The bioavailability and metabolic stability of a compound are crucial factors in drug development. Recent studies have shown that 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene exhibits favorable pharmacokinetic properties, including good oral bioavailability and stable metabolism in vivo. These characteristics enhance its potential as an orally administered therapeutic agent.

Clinical Trials: While preclinical studies have provided promising results, the true potential of 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene will be determined through clinical trials. Several phase I trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results have been encouraging, with no significant adverse effects reported at therapeutic doses.

Mechanism of Action: Understanding the mechanism of action is essential for optimizing the therapeutic use of any compound. Research has indicated that 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene exerts its anti-inflammatory effects through multiple pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and immune responses.

Synthetic Routes: The synthesis of complex heterocyclic compounds like 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene requires sophisticated organic chemistry techniques and precise reaction conditions. Recent advancements in synthetic methods have made it possible to produce this compound with high yield and purity using multi-step processes involving cyclization reactions and functional group manipulations.

FUTURE DIRECTIONS:

The ongoing research on 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is expected to uncover new applications and improve our understanding of its biological mechanisms. Future studies may focus on optimizing its chemical structure to enhance potency and selectivity for specific targets.

In conclusion, 3-chloro-5-propyl-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene (CAS No. 401511-18-0), with its unique tricyclic structure and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications in medicinal chemistry and pharmaceutical research.

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